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molecular formula C16H22N2O5 B1306162 Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate CAS No. 690632-03-2

Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate

Cat. No. B1306162
M. Wt: 322.36 g/mol
InChI Key: QQKRXIBPRNXHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129376B2

Procedure details

1H NMR (CDCl3): δ 7.8 (m, 1H), 7.6 (m, 1H), 7.0 (m, 2H), 4.7 (m, 1H), 3.6 (m, 4H), 1.9 (m, 4H), 1.5 (s, 9H). A solution of 4-(2-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester (1.5 g, 0.00465 mole) in dioxane.HCl (10 mL) was stirred at ambient temperature for 1 hour. Ether was then added the resulting precipitate was isolated by filtration and dried to afford 1 g (99%) of 4-(2-nitro-phenoxy)-piperidine hydrochloride. LCMS: 223.1 (M+1)+, 55%, 1H NMR (DMSO-d6): δ 9.0 (bs, 2H), 7.9 (m, 1H), 7.8 (m, 1H), 7.4 (m, 1H), 7.0 (m, 1H), 5.0 (m, 1H), 3.2 (m, 4H), 2.2 (m, 2H), 2.0 (m, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[N+:21]([O-:23])=[O:22])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:24].CCOCC>O1CCOCC1>[ClH:24].[N+:21]([C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[O:14][CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)([O-:23])=[O:22] |f:4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.[N+](=O)([O-])C1=C(OC2CCNCC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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